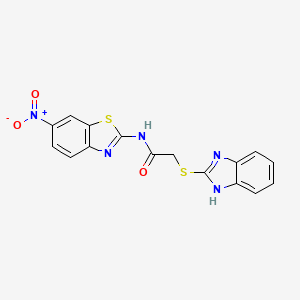![molecular formula C12H14FNO3 B5254904 ETHYL {[2-(4-FLUOROPHENYL)ETHYL]CARBAMOYL}FORMATE](/img/structure/B5254904.png)
ETHYL {[2-(4-FLUOROPHENYL)ETHYL]CARBAMOYL}FORMATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl {[2-(4-fluorophenyl)ethyl]carbamoyl}formate: is an organic compound with the molecular formula C12H14FNO3. It is a derivative of carbamic acid and contains a fluorophenyl group, making it a valuable compound in various chemical and pharmaceutical applications.
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of ethyl {[2-(4-fluorophenyl)ethyl]carbamoyl}formate typically begins with 4-fluorophenylacetic acid and ethyl chloroformate.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under anhydrous conditions to prevent hydrolysis and ensure high yields.
Industrial Production Methods:
- Industrial production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high throughput.
化学反応の分析
Types of Reactions:
Oxidation: Ethyl {[2-(4-fluorophenyl)ethyl]carbamoyl}formate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitrating agents (HNO3/H2SO4) or halogenating agents (Br2/FeBr3).
Major Products:
- The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
Chemistry:
- Ethyl {[2-(4-fluorophenyl)ethyl]carbamoyl}formate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
- In biological research, this compound is used to study the effects of fluorinated compounds on biological systems and to develop new bioactive molecules.
Medicine:
- The compound has potential applications in drug development, particularly in the design of new therapeutic agents targeting specific enzymes or receptors.
Industry:
- In the industrial sector, this compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
Molecular Targets and Pathways:
- The mechanism of action of ethyl {[2-(4-fluorophenyl)ethyl]carbamoyl}formate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity and selectivity, making it a valuable tool in biochemical studies.
類似化合物との比較
Ethyl {[2-(4-chlorophenyl)ethyl]carbamoyl}formate: Similar structure but with a chlorine atom instead of fluorine.
Ethyl {[2-(4-bromophenyl)ethyl]carbamoyl}formate: Contains a bromine atom in place of fluorine.
Ethyl {[2-(4-methylphenyl)ethyl]carbamoyl}formate: Features a methyl group instead of fluorine.
Uniqueness:
- The presence of the fluorine atom in ethyl {[2-(4-fluorophenyl)ethyl]carbamoyl}formate imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to its analogs.
特性
IUPAC Name |
ethyl 2-[2-(4-fluorophenyl)ethylamino]-2-oxoacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO3/c1-2-17-12(16)11(15)14-8-7-9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZSYDRRAMRZTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NCCC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(benzyloxy)-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5254826.png)

![2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B5254843.png)
![2-Methoxyethyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B5254858.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-3,4-dimethoxy-N-methylbenzamide](/img/structure/B5254867.png)
![5-({2-[2-(4-NITROPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B5254873.png)
![(5E)-5-{5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5254879.png)
![2-amino-N-cyclopentyl-6-methyl-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]pyrimidine-4-carboxamide](/img/structure/B5254880.png)
![2-[2-[(E)-[3-[(4-chlorobenzoyl)amino]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid](/img/structure/B5254908.png)
![N-(4-chlorophenyl)-2-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B5254912.png)
![5-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5254919.png)
![N-benzyl-5-(3,4-dimethoxyphenyl)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5254925.png)
![2-[N-(2,5-DIMETHOXYPHENYL)3,4-DIMETHOXYBENZENESULFONAMIDO]-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACETAMIDE](/img/structure/B5254931.png)
![N-[3-(4-morpholinyl)-4-nitrophenyl]-1,2-ethanediamine hydrochloride](/img/structure/B5254936.png)
